N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a cyclohexyl group, and a sulfonamide linkage, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been found to show inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and others .
Mode of Action
For instance, they can act as nucleophiles, reacting with electrophilic carbon atoms in their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with a cyclohexyl halide in the presence of a base.
Sulfonamide formation: The sulfonamide linkage is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, alkylated, or acylated derivatives
Scientific Research Applications
N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)propionamide
- N-(4-(N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)butyramide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[4-[[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-18-16(25-20-12)17(10-4-3-5-11-17)21-26(23,24)15-8-6-14(7-9-15)19-13(2)22/h6-9,21H,3-5,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOHGRMOHDYMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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